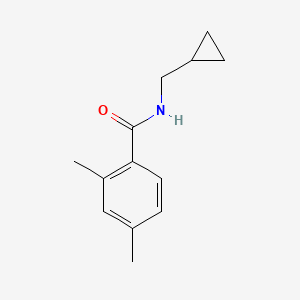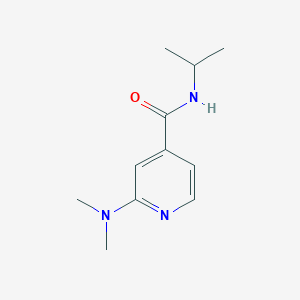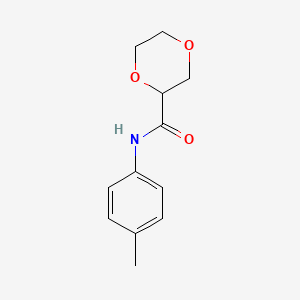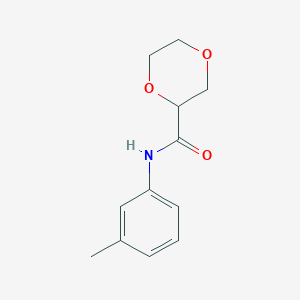
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MDX-1097 is a synthetic compound that belongs to the class of small molecule drugs. It has been developed as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has shown promising results in preclinical studies and has the potential to be developed into a clinically useful drug.
Wirkmechanismus
MDX-1097 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cell growth and survival. By inhibiting Hsp90, MDX-1097 disrupts the function of these proteins, leading to cell death.
Biochemical and physiological effects:
MDX-1097 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in autoimmune disorders. MDX-1097 has also been shown to modulate the immune system and enhance the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
MDX-1097 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one of the limitations of MDX-1097 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
For the study of MDX-1097 include further investigation of its potential as a therapeutic agent and its safety and efficacy in clinical trials.
Synthesemethoden
MDX-1097 is synthesized through a multistep process that involves the reaction of 3-methylphenylamine with maleic anhydride to form a diacid. The diacid is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 1,4-dioxane-2-amine to form MDX-1097.
Wissenschaftliche Forschungsanwendungen
MDX-1097 has been studied extensively in various scientific research studies. It has shown potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to modulate the immune system and reduce inflammation in autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-3-2-4-10(7-9)13-12(14)11-8-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWSDDFEGFSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
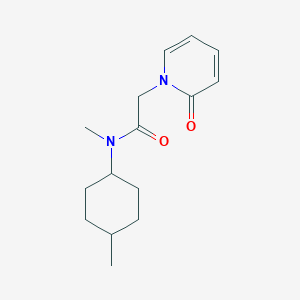
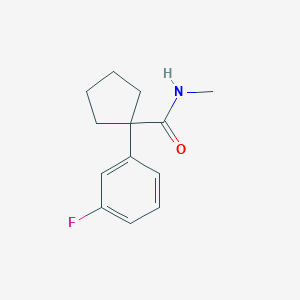
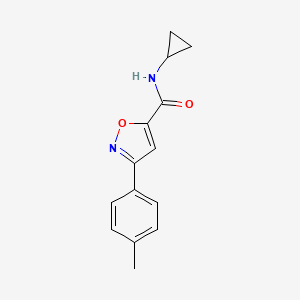
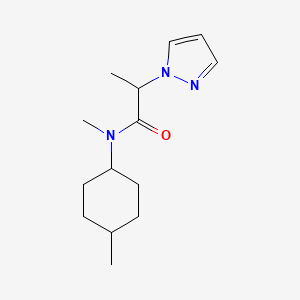
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
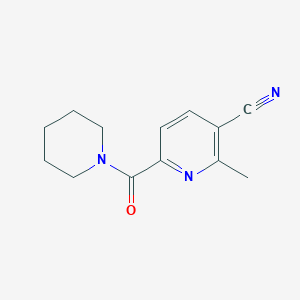
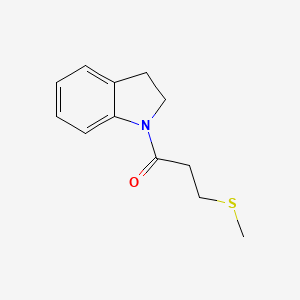
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)
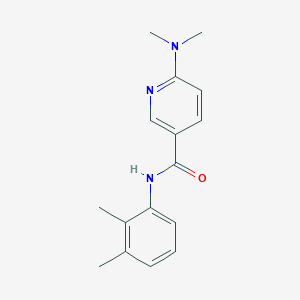
![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
